

In Vivo Administration of CNQX Disodium Salt: Application Notes and Protocols

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Compound of Interest					
Compound Name:	CNQX disodium salt				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3] Due to its improved water solubility over CNQX, the disodium salt is frequently utilized in in vivo research to investigate the roles of these receptors in various physiological and pathological processes.[1] CNQX also exhibits antagonist activity at the glycine modulatory site of the NMDA receptor complex, albeit with lower potency.[1][4][5] Its ability to cross the blood-brain barrier allows for systemic administration to study its effects on brain function and behavior.[6]

These application notes provide a comprehensive overview of the in vivo use of **CNQX disodium salt**, including its pharmacological properties, key applications, and detailed protocols for its administration in animal models.

Pharmacological Data

The following tables summarize the key quantitative data for **CNQX disodium salt**, providing a quick reference for its receptor binding affinities and effective concentrations.

Table 1: Receptor Binding Affinity (IC50 Values)



Receptor	IC50 Value	Reference
AMPA Receptor	0.3 μΜ	[1][3][4][5]
Kainate Receptor	1.5 μΜ	[1][3][4][5]
NMDA Receptor (Glycine Site)	25 μΜ	[1][4][5]

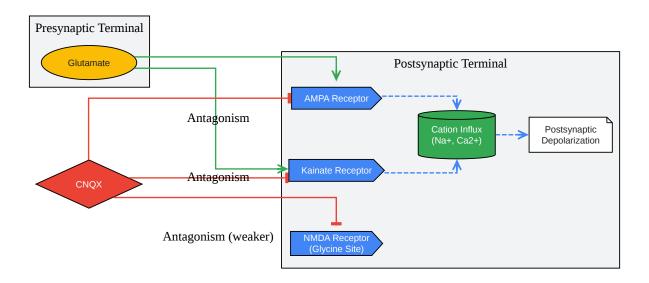
Table 2: In Vivo Dosage and Administration Routes

Animal Model	Administration Route	Dosage Range	Application	Reference
Rat (Wistar)	Intraperitoneal (i.p.)	0.75 - 3 mg/kg	Fear-potentiated startle	[4][7]
Rat (Wistar)	Intravenous (i.v.)	3 - 6 mg/kg	Nicotine self- administration	[8]
Mouse	Intraperitoneal (i.p.)	1 - 10 mg/kg	Stress-induced corticosterone release	[9]
Rat	Intraperitoneal (i.p.)	1.5 mg/kg	Pavlovian- instrumental transfer	[6]
Rat	Intraperitoneal (i.p.)	10 mg/kg	Epilepsy (fast ripple events)	[10]
Mouse	Intracerebroventr icular (i.c.v.)	0.1 - 0.5 μg	Stress-induced corticosterone release	[9]
Rat	Intracerebroventr icular (i.c.v.)	0.3 - 3 mM / 5 μl	Morphine conditioned place preference	[11]

Signaling Pathway of CNQX Action



CNQX primarily exerts its effects by blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This prevents the opening of their associated ion channels, thereby reducing postsynaptic depolarization and inhibiting excitatory neurotransmission. At higher concentrations, it can also modulate NMDA receptor activity.



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CNQX blocks glutamate's excitatory action.

Key Applications in In Vivo Research

CNQX disodium salt is a valuable tool for elucidating the role of AMPA and kainate receptors in a variety of neurological functions and disorders.

- Neuroprotection: CNQX has demonstrated neuroprotective effects in models of ischemia,
 likely by preventing excitotoxicity caused by excessive glutamate release.[1][5]
- Epilepsy and Seizures: By blocking excitatory neurotransmission, CNQX can inhibit seizurelike activity in hippocampal neurons and reduce the occurrence of pathological highfrequency oscillations (fast ripples) in animal models of epilepsy.[1][5][10]



- Addiction and Reward: Studies have utilized CNQX to investigate the role of glutamatergic signaling in the reinforcing effects of drugs of abuse, such as nicotine and cocaine.[8]
- Pain and Nociception: Research suggests the involvement of non-NMDA receptors in pain pathways, and CNQX has been used to explore these mechanisms.
- Learning and Memory: As AMPA receptors are critical for synaptic plasticity, CNQX is used to study the molecular mechanisms underlying learning and memory processes.

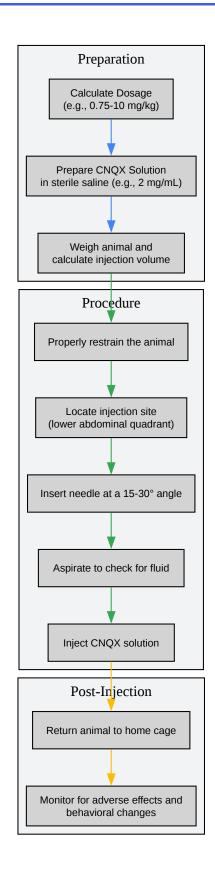
Experimental Protocols

The following are detailed protocols for the in vivo administration of **CNQX disodium salt**. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (i.p.) Injection

This is a common and relatively simple method for systemic administration.





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Workflow for i.p. injection of CNQX.



Materials:

- CNQX disodium salt
- Sterile saline (0.9% NaCl)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Solution Preparation: Dissolve CNQX disodium salt in sterile saline to the desired concentration (e.g., 2 mg/mL).[8] Ensure the solution is fully dissolved. Prepare fresh or store according to manufacturer's recommendations.
- Dosage Calculation: Weigh the animal and calculate the required injection volume based on the desired dosage (e.g., for a 3 mg/kg dose in a 250g rat using a 2 mg/mL solution: (3 mg/kg * 0.25 kg) / 2 mg/mL = 0.375 mL).
- Animal Restraint: Properly restrain the animal to expose the abdomen. For rats and mice, this can be done manually or with a restraint device.
- Injection: Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and inject at a different site with a new sterile needle.
- Administration: Slowly and steadily inject the calculated volume of the CNQX solution.
- Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions and for the expected behavioral or physiological changes relevant to the study.

Protocol 2: Intravenous (i.v.) Injection

Methodological & Application



This route provides rapid delivery and 100% bioavailability. It is often used in studies requiring precise timing of drug action.[8]

Materials:

- CNQX disodium salt
- Sterile saline (0.9% NaCl)
- Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for tail vein)
- Restraint device appropriate for i.v. injections
- Heat lamp or warm water to dilate the tail vein

Procedure:

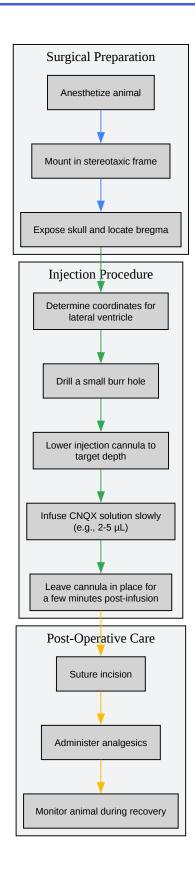
- Solution Preparation and Dosage Calculation: Follow steps 1 and 2 from the i.p. injection protocol. A common concentration for i.v. administration is 2 mg/mL.[8]
- Animal Preparation: Place the animal in a suitable restraint device. Warm the tail using a
 heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail
 veins more visible and accessible.
- Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins.
- Confirmation of Placement: Correct placement is often indicated by a lack of resistance upon injection and the absence of a subcutaneous bleb. A small amount of blood may be seen in the needle hub.
- Administration: Inject the solution slowly and steadily. One study administered CNQX intravenously 10 minutes before the operant session.[8]
- Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the
 injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and
 monitor closely.



Protocol 3: Intracerebroventricular (i.c.v.) Injection

This method bypasses the blood-brain barrier to deliver the drug directly into the cerebrospinal fluid (CSF), allowing for widespread distribution within the brain. This requires stereotaxic surgery.





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